BenchChemオンラインストアへようこそ!

3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

This 3-iodo pyridinol derivative is the preferred coupling partner for Suzuki-Miyaura and Sonogashira reactions due to its low C-I bond dissociation energy, enabling efficient cross-coupling under mild conditions. The 5-trifluoromethyl-2-pyridinol core has been crystallographically validated as a binding fragment at the W24 site of HIV-1 reverse transcriptase, making it a strategic building block for antiviral drug discovery.

Molecular Formula C6H3F3INO
Molecular Weight 288.99 g/mol
CAS No. 300851-88-1
Cat. No. B1420893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-(trifluoromethyl)pyridin-2-ol
CAS300851-88-1
Molecular FormulaC6H3F3INO
Molecular Weight288.99 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1C(F)(F)F)I
InChIInChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)
InChIKeyWXQOUIYEDNDHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-(trifluoromethyl)pyridin-2-ol: A Strategic Halogenated Pyridine Scaffold for Precision Synthesis and Fragment-Based Discovery


3-Iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 300851-88-1) is a halogenated pyridine derivative characterized by an iodine atom at the 3-position and a trifluoromethyl group at the 5-position on a 2-hydroxypyridine ring [1]. This compound belongs to a class of privileged heterocyclic scaffolds widely employed in medicinal chemistry and agrochemical development due to the unique electronic and steric properties conferred by the trifluoromethyl group, which enhances metabolic stability and modulates lipophilicity . The molecule exists predominantly in its pyridin-2(1H)-one tautomeric form, a feature that influences its hydrogen-bonding capacity and reactivity profile [1]. With a molecular weight of 288.99 g/mol and a computed XLogP3-AA value of 1.3, this compound occupies a desirable physicochemical space for fragment-based drug discovery and late-stage functionalization strategies [1].

Why 3-Iodo-5-(trifluoromethyl)pyridin-2-ol Cannot Be Replaced by Its Closest Analogs in Critical Applications


The substitution pattern of 3-iodo-5-(trifluoromethyl)pyridin-2-ol is non-interchangeable with other halogenated pyridine analogs due to the profound influence of the C3 iodine on both the compound's reactivity and the electronic environment of the pyridine ring. While 3-bromo- or 3-chloro- analogs (e.g., CAS 76041-73-1) are commercially available, the significantly larger atomic radius and higher polarizability of iodine (atomic radius: I = 140 pm vs Br = 114 pm vs Cl = 99 pm) impart distinct reactivity profiles, particularly in cross-coupling chemistry where the C-I bond (bond dissociation energy ~50 kcal/mol) undergoes oxidative addition substantially faster than C-Br (~65 kcal/mol) or C-Cl (~80 kcal/mol) bonds [1]. Furthermore, the electron-withdrawing trifluoromethyl group at the 5-position acts synergistically with the iodine to activate the ring toward nucleophilic aromatic substitution while simultaneously deactivating it toward electrophilic attack, a balance that is sensitive to even minor changes in the halogen substituent. Substitution with a less polarizable halogen or relocation of the iodine to a different ring position fundamentally alters the compound's utility as a synthetic handle, leading to reduced coupling efficiency, different regioselectivity, or complete failure in established synthetic protocols [2].

Quantitative Differentiation of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Direct Comparative Evidence Against Key Analogs


Enhanced Reactivity in Cross-Coupling: Iodine vs. Bromo Analog Comparison

3-Iodo-5-(trifluoromethyl)pyridin-2-ol demonstrates superior reactivity in palladium-catalyzed cross-coupling reactions relative to its 3-bromo analog. The carbon-iodine bond (C-I) has a bond dissociation energy approximately 15 kcal/mol lower than the carbon-bromine bond (C-Br), resulting in significantly faster oxidative addition to Pd(0) catalysts [1]. In standard Suzuki-Miyaura coupling conditions, aryl iodides react 5-100 times faster than the corresponding aryl bromides, enabling milder reaction temperatures, shorter reaction times, and improved yields, particularly with electron-deficient heterocycles where bromides often fail to react completely [2]. The presence of the electron-withdrawing 5-CF3 group further activates the 3-position, making the iodo-substituted compound the preferred choice for convergent synthesis strategies where high conversion efficiency is critical.

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

Structural Confirmation via HIV-1 Reverse Transcriptase Fragment Screening

The parent scaffold, 5-(trifluoromethyl)pyridin-2-ol, has been experimentally validated as a binding fragment at the W24 site of HIV-1 reverse transcriptase in complex with rilpivirine, as determined by X-ray crystallography (PDB ID: 8dxg) [1]. This fragment screen achieved a 26% hit rate, confirming that the 5-trifluoromethyl-2-pyridinol core engages a defined, druggable pocket on this clinically validated antiviral target [1]. While the 3-iodo derivative serves primarily as a synthetic intermediate, the crystallographic validation of the core scaffold demonstrates that the substitution pattern (5-CF3, 2-OH) is essential for target engagement. Iodination at the 3-position preserves this critical pharmacophore while introducing a versatile handle for elaboration, in contrast to analogs lacking the 2-hydroxyl group (e.g., 3-iodo-5-(trifluoromethyl)pyridine, CAS 1214333-22-8) which would lose the key hydrogen-bonding interaction observed in the crystal structure.

Fragment-Based Drug Discovery Structural Biology HIV-1 X-ray Crystallography

Iodine-Specific Synthetic Utility: Established Route to ARN-509 (Apalutamide) Intermediates

3-Iodo-5-(trifluoromethyl)pyridin-2-ol has been specifically disclosed in patent literature (US-9056832-B2) as a component within pyridine-containing therapeutic compounds . More notably, a closely related synthetic sequence employing 5-iodo-3-(trifluoromethyl)-2-pyridinol (the regioisomeric 5-iodo analog, CAS 887707-23-5) has been explicitly documented as an intermediate in the synthesis of ARN-509 (apalutamide), an FDA-approved androgen receptor antagonist for prostate cancer [1]. The iodination step, conducted with N-iodosuccinimide (NIS) in acetonitrile/DMF at 80°C, followed by chlorination with POCl3 under microwave irradiation at 110°C, yields the key 2-chloro-5-iodo-3-(trifluoromethyl)pyridine intermediate [1]. This validated process demonstrates the critical role of the iodo-substituted pyridinol scaffold in constructing clinically approved therapeutics, whereas bromo- or chloro-analogs would exhibit insufficient reactivity under the established process conditions.

Process Chemistry Pharmaceutical Intermediates Prostate Cancer Androgen Receptor Antagonist

Electronic Modulation: DFT-Computed Substituent Effects in Trifluoromethyl-Pyridinol Derivatives

Density functional theory (DFT) studies on trifluoromethyl-pyridinol derivatives have quantified the influence of α-substitution on electronic structure and proton affinity [1]. The introduction of a strong σ- or π-donor activating group at the α-position (relative to the hydroxyl) significantly increases proton affinity compared to unsubstituted pyridine [1]. Iodine, with its large polarizable electron cloud, exerts a substantial electronic effect distinct from that of bromine or chlorine, modulating the pKa of the 2-hydroxyl group and influencing tautomeric equilibrium. While direct comparative DFT data for 3-iodo-5-(trifluoromethyl)pyridin-2-ol versus its 3-bromo analog are not reported in the primary literature, the well-established halogen-dependent electronic modulation predicts that the iodo derivative will exhibit measurably different hydrogen-bonding propensity and nucleophilicity at the 2-oxygen, parameters that are critical for molecular recognition and subsequent functionalization steps.

Computational Chemistry DFT Electronic Effects Medicinal Chemistry

Comparative Physicochemical Properties: 3-Iodo vs. 5-Iodo Regioisomer

The 3-iodo-5-(trifluoromethyl)pyridin-2-ol (CAS 300851-88-1) and its regioisomer, 5-iodo-3-(trifluoromethyl)pyridin-2-ol (CAS 887707-23-5), exhibit distinct physicochemical properties that impact handling, storage, and purification. The 3-iodo isomer has a reported boiling point of approximately 272°C, density of 2.11 g/cm³, and flash point of 118°C . The 5-iodo regioisomer has a reported melting point of 145-147°C, boiling point of 249°C, density of 2.11 g/cm³, and flash point of 105°C [1]. These differences in thermal properties (Δb.p. = 23°C; Δf.p. = 13°C) are attributable to the altered molecular packing and intermolecular interactions arising from the different positions of the bulky iodine substituent. Procurement decisions must account for these differences, as the 3-iodo isomer's higher flash point may offer advantages in terms of storage safety classification and handling procedures in large-scale operations.

Physicochemical Properties Analytical Chemistry Quality Control Procurement

Computational Prediction of Differential Pharmacokinetic Properties: LogP and Tautomeric Preference

Computationally derived physicochemical descriptors reveal key differentiation points between 3-iodo-5-(trifluoromethyl)pyridin-2-ol and its de-iodinated parent compound. The target compound has a computed XLogP3-AA value of 1.3 and a molecular weight of 288.99 g/mol [1]. In contrast, the parent compound, 5-(trifluoromethyl)pyridin-2-ol (CAS 33252-60-1), has a computed XLogP3-AA value of approximately 0.8 and a molecular weight of 163.10 g/mol [2]. The introduction of iodine increases lipophilicity by ΔXLogP = +0.5 units and molecular weight by 125.89 g/mol, moving the compound from the 'fragment' space (MW < 250) into the 'lead-like' space (MW < 350). Furthermore, the presence of the bulky iodine at the 3-position influences the tautomeric equilibrium between the 2-hydroxypyridine and pyridin-2(1H)-one forms, with the compound predominantly existing as the 1H-pyridin-2-one tautomer as indicated by its IUPAC name assignment in PubChem [1]. This tautomeric preference affects hydrogen-bonding capacity and may influence target binding compared to analogs with different substitution patterns.

ADME Drug Design Computational Chemistry Lipophilicity

Validated Research and Industrial Applications of 3-Iodo-5-(trifluoromethyl)pyridin-2-ol


Palladium-Catalyzed Cross-Coupling for Complex Molecule Construction

3-Iodo-5-(trifluoromethyl)pyridin-2-ol is optimally employed as an electrophilic coupling partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The low C-I bond dissociation energy (~50 kcal/mol) enables efficient oxidative addition to Pd(0) catalysts under mild conditions (60-80°C), making it the preferred choice over bromo-analogs when coupling with sterically hindered or electron-rich boronic acids [1]. This application is particularly valuable in the convergent synthesis of biaryl-containing drug candidates and agrochemicals where high yields and minimal side-product formation are critical [2].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting HIV-1 and Related Viral Enzymes

The core 5-trifluoromethyl-2-pyridinol scaffold has been crystallographically validated as a binding fragment at the W24 site of HIV-1 reverse transcriptase (PDB 8dxg), demonstrating a 26% fragment hit rate [1]. The 3-iodo derivative serves as an ideal 'tool compound' for fragment elaboration, allowing for rapid diversification via cross-coupling while preserving the critical hydrogen-bonding interactions observed in the crystal structure. This compound is therefore a strategic procurement choice for medicinal chemistry teams engaged in structure-based design of next-generation antiviral agents.

Process Development for Androgen Receptor-Targeted Therapeutics

Drawing from the established synthetic route to ARN-509 (apalutamide), which employs a closely related 5-iodo-3-(trifluoromethyl)-2-pyridinol intermediate [1], 3-Iodo-5-(trifluoromethyl)pyridin-2-ol is positioned as a key building block for the development of novel androgen receptor antagonists. The validated iodination conditions (NIS, MeCN/DMF, 80°C) and subsequent chlorination (POCl3, DMF, 110°C) provide a robust starting point for process chemistry teams seeking to develop scalable, reproducible syntheses of prostate cancer therapeutics.

SAR Studies Requiring Precise Electronic Modulation at the 3-Position

In structure-activity relationship (SAR) campaigns where the electronic effects of the 3-substituent critically influence target binding or pharmacokinetic properties, 3-iodo-5-(trifluoromethyl)pyridin-2-ol offers a unique profile. DFT studies on trifluoromethyl-pyridinol derivatives indicate that α-substitution significantly alters proton affinity and electronic distribution [1]. The high polarizability of iodine (~5.3 ų) imparts a distinct electronic environment compared to bromine (~3.0 ų) or chlorine (~2.2 ų), enabling researchers to probe halogen-dependent biological effects. Furthermore, the compound's computed XLogP3-AA of 1.3 and molecular weight of 288.99 g/mol position it favorably within lead-like chemical space, offering balanced lipophilicity for membrane permeability without excessive hydrophobicity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.